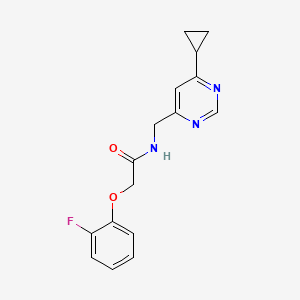
8-Azidonaphthalene-2-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-Azidonaphthalene-2-sulfonyl chloride (ANSCl) is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. It is a versatile reagent that is widely used in the synthesis of various organic compounds. ANSCl is a highly reactive compound that can undergo various chemical reactions, making it a valuable tool in chemical synthesis.
Scientific Research Applications
Synthesis and Characterization in Coordination Chemistry
- 8-Azidonaphthalene-2-sulfonyl chloride is involved in synthesizing sulfonamides, particularly with 8-aminoquinoline, leading to the formation of various metal complexes. Studies have shown that these compounds, when reacted with Ni(II) salts, result in complexes with specific stoichiometry. X-ray diffraction studies indicate an octahedral environment around the Ni(II) ions, with sulfonamides acting as bidentate ligands. These complexes have notable spectroscopic and magnetic properties, underscoring their potential in coordination chemistry and material science (Macías et al., 2002).
Photoaffinity Probes in Microbiology
- The chemical has been used to create photoaffinity probes, such as in the synthesis of an arabinofuranosyl disaccharide photoaffinity probe for investigating arabinosyl transferase activity in Mycobacterium tuberculosis. This application highlights its role in microbiological research and drug discovery, aiding in the identification of binding and functional sites in bacterial pathogens (Pathak et al., 2002).
Antimicrobial Agents Development
- Derivatives of this compound have been explored for their antimicrobial properties. New tetrahydronaphthalene-sulfonamide derivatives have shown potent in vitro activities against various bacterial strains and Candida Albicans, highlighting their potential as antimicrobial agents (Mohamed et al., 2021).
Fluorescence Studies in Chemistry
- In chemical research, this compound-related compounds have been used as fluorescence probes. For instance, studies on the fluorescence of 8-Anilinonaphthalene-1-sulfonate have provided insights into the properties of micellar solutions, critical for understanding surfactant behavior and the effects of various additives on micelle formation and stability (Abuin et al., 1997).
properties
IUPAC Name |
8-azidonaphthalene-2-sulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3O2S/c11-17(15,16)8-5-4-7-2-1-3-10(13-14-12)9(7)6-8/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOPFDSCEDODLV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)S(=O)(=O)Cl)C(=C1)N=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(3,4-dimethoxyphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2406109.png)


![Methyl 4-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methylcarbamoyl]benzoate](/img/structure/B2406112.png)


![2-(4-isopropoxybenzamido)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2406116.png)
![7-benzyl-8-{(2Z)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2406118.png)
![1-allyl-7-(4-chlorobenzyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2406121.png)
![2-(2,4-dimethylphenyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2406124.png)
![N-((4-phenyl-1H-imidazol-2-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2406125.png)